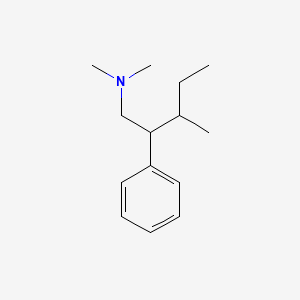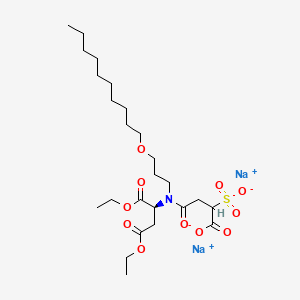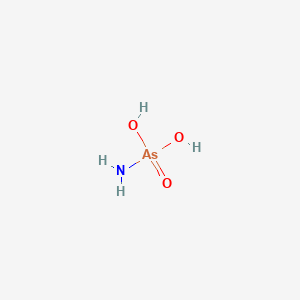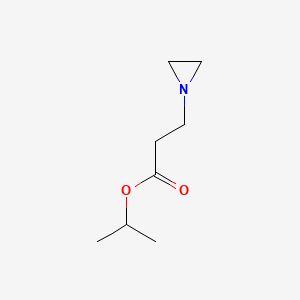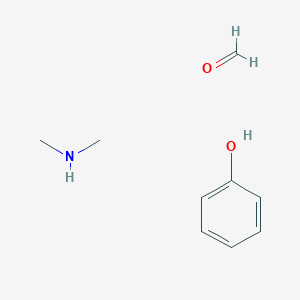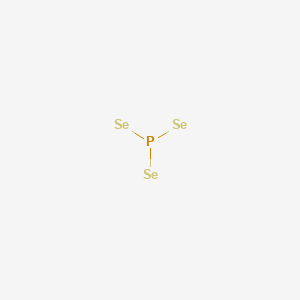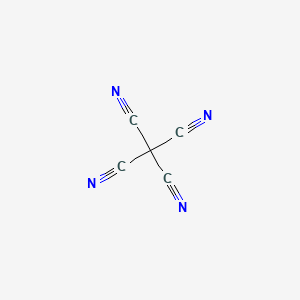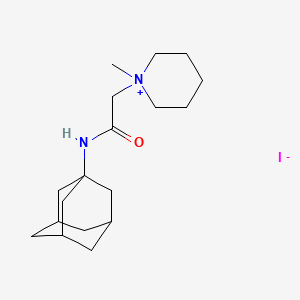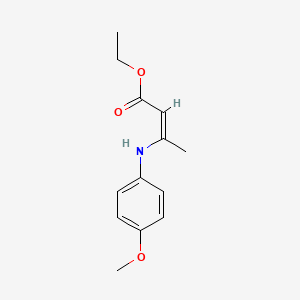
3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3',4',5'-trimethoxypropiophenone HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3’,4’,5’-trimethoxypropiophenone HCl is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a piperazine ring, which is further connected to a trimethoxypropiophenone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3’,4’,5’-trimethoxypropiophenone HCl typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring with the trifluoromethyl group.
Attachment of the Trimethoxypropiophenone Moiety: The next step involves the coupling of the piperazine derivative with 3’,4’,5’-trimethoxypropiophenone.
Formation of the Hydrochloride Salt: The final step is the conversion of the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3’,4’,5’-trimethoxypropiophenone HCl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3’,4’,5’-trimethoxypropiophenone HCl has a wide range of applications in scientific research:
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3’,4’,5’-trimethoxypropiophenone HCl involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with enzymes. The trimethoxypropiophenone moiety contributes to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine Hydrochloride
- 3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol Hydrochloride
- 3-Chloro-4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-Butanone
Uniqueness
Compared to similar compounds, 3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3’,4’,5’-trimethoxypropiophenone HCl stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the trimethoxypropiophenone moiety provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Numéro CAS |
23771-05-3 |
|---|---|
Formule moléculaire |
C23H28ClF3N2O4 |
Poids moléculaire |
488.9 g/mol |
Nom IUPAC |
3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C23H27F3N2O4.ClH/c1-30-20-13-16(14-21(31-2)22(20)32-3)19(29)7-8-27-9-11-28(12-10-27)18-6-4-5-17(15-18)23(24,25)26;/h4-6,13-15H,7-12H2,1-3H3;1H |
Clé InChI |
BKKODZLDSLOMFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


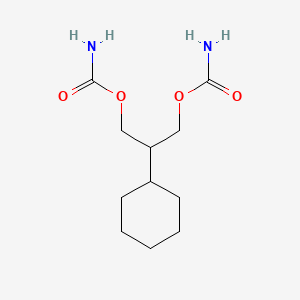
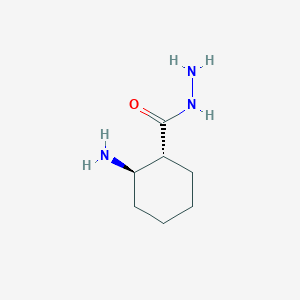
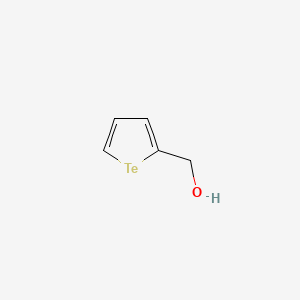
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
